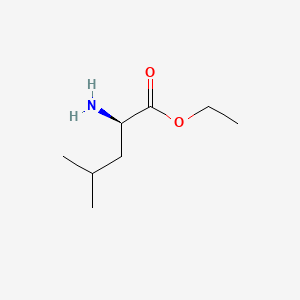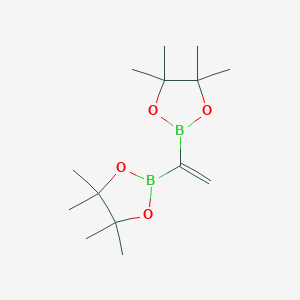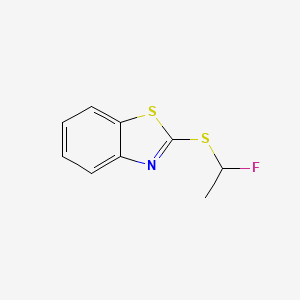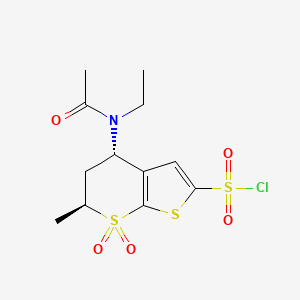
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is a chemical compound with the molecular formula C12H16ClNO5S3 and a molecular weight of 385.91 g/mol. It is an intermediate used in the synthesis of other compounds, particularly those related to carbonic anhydrase inhibitors. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system.
Méthodes De Préparation
The synthesis of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves several steps. One common route starts with the compound (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide . This compound undergoes a series of reactions, including sulfonylation and acetylation, to produce the final product. The reaction conditions typically involve the use of reagents such as sulfonyl chlorides and acetic anhydride .
Analyse Des Réactions Chimiques
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly its interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of bicarbonate ions, leading to decreased intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .
Comparaison Avec Des Composés Similaires
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide can be compared with other similar compounds, such as:
2-Desaminosulfonyl 3-Aminosulfonyl N-Acetyl Dorzolamide: This compound is an intermediate in the synthesis of dorzolamide and has similar chemical properties.
Dorzolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in certain synthetic and therapeutic contexts.
Propriétés
Numéro CAS |
403848-30-6 |
|---|---|
Formule moléculaire |
C12H16ClNO5S3 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1 |
Clé InChI |
UQKNTDOUGNFSHG-XVKPBYJWSA-N |
SMILES isomérique |
CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
SMILES canonique |
CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
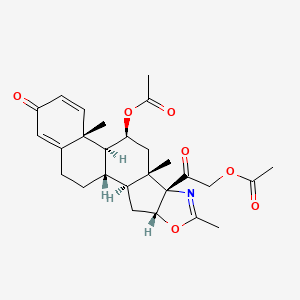

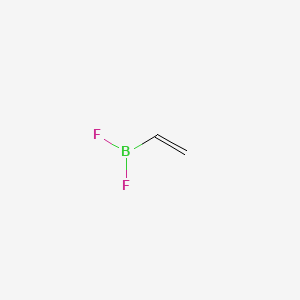
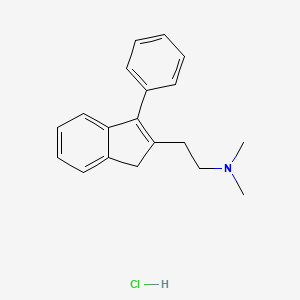

![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

